molecular formula C15H13N3O6 B2567644 N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide CAS No. 303796-80-7

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

Cat. No.: B2567644
CAS No.: 303796-80-7
M. Wt: 331.284
InChI Key: YJQMNTNGYUMISD-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes both nitro and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method includes the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline, which is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium ethoxide or other strong bases can be used to facilitate nucleophilic substitution.

Major Products

    Reduction: The major product of reduction is N-(4-amino-2-aminophenyl)-4-aminobenzamide.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)acetamide
  • N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine

Uniqueness

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide is unique due to its dual nitro groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it more versatile compared to similar compounds that may only have one nitro group or different functional groups.

Biological Activity

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant data tables and research findings.

This compound is synthesized through a multi-step chemical process involving the reaction of 4-nitrobenzoyl chloride with 4-ethoxy-2-nitroaniline. The resulting compound features both nitro and ethoxy groups, which are crucial for its biological activity. The molecular formula is C10H12N2O4C_{10}H_{12}N_{2}O_{4} with a molecular weight of approximately 224.213 g/mol.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates due to the presence of nitro groups. These intermediates can interact with various cellular components, leading to:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes critical for cellular survival and proliferation.
  • Antimicrobial Activity : It has demonstrated potential against various pathogens, likely through disruption of microbial cellular processes.
  • Anticancer Effects : Its structure allows it to interfere with cancer cell growth by targeting specific signaling pathways .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Effects

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. In vitro studies have reported its effectiveness against various cancer cell lines, including breast and lung cancer .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study conducted on different bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Activity : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) cells, with IC50 values around 25 µM .
  • Mechanistic Insights : Further investigations revealed that the compound's anticancer effects are mediated through ROS generation and the activation of caspase-dependent apoptosis pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Features
N-(2,4-Dinitrophenyl)-4-nitrobenzamideC13H8N4O7Contains two nitro groups
N-(4-Ethoxy-2-nitrophenyl)acetamideC10H12N2O4Acetamide group instead of benzamide
N-(3-Methyl-4-nitrophenyl)-benzamideC10H10N2O3Contains a methyl group

These comparisons highlight how variations in substituents affect both chemical reactivity and biological activity. The presence of both nitro and ethoxy groups in this compound may enhance its therapeutic efficacy compared to its analogs .

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-2-24-12-7-8-13(14(9-12)18(22)23)16-15(19)10-3-5-11(6-4-10)17(20)21/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMNTNGYUMISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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